molecular formula C16H13NO5S2 B14362260 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid CAS No. 90492-59-4

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid

Cat. No.: B14362260
CAS No.: 90492-59-4
M. Wt: 363.4 g/mol
InChI Key: MQDJWUIYFXHOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is an organic compound that features both amino and sulfonyl functional groups. This compound is notable for its complex structure, which includes a benzene ring substituted with an amino group and two sulfonyl groups, one of which is attached to a naphthalene moiety. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid . This intermediate is then subjected to further reactions to introduce the amino group and additional sulfonyl group on the benzene ring. Common reagents used in these steps include sulfuric acid for sulfonation and various amination reagents for introducing the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used for sulfonation reactions.

    Amination Reagents: Such as ammonia or amines for introducing the amino group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzene and naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is unique due to its combination of an amino group and two sulfonyl groups, one of which is attached to a naphthalene ring. This structural complexity imparts specific reactivity and properties that are not observed in simpler compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90492-59-4

Molecular Formula

C16H13NO5S2

Molecular Weight

363.4 g/mol

IUPAC Name

3-amino-4-naphthalen-2-ylsulfonylbenzenesulfonic acid

InChI

InChI=1S/C16H13NO5S2/c17-15-10-14(24(20,21)22)7-8-16(15)23(18,19)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17H2,(H,20,21,22)

InChI Key

MQDJWUIYFXHOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.